Ethane hydrate

Description

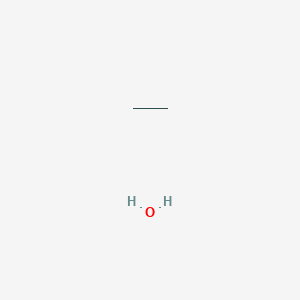

Structure

2D Structure

Properties

CAS No. |

14485-33-7 |

|---|---|

Molecular Formula |

C2H8O |

Molecular Weight |

48.08 g/mol |

IUPAC Name |

ethane;hydrate |

InChI |

InChI=1S/C2H6.H2O/c1-2;/h1-2H3;1H2 |

InChI Key |

UVGCAWDXQWPTEK-UHFFFAOYSA-N |

Canonical SMILES |

CC.O |

Origin of Product |

United States |

Foundational & Exploratory

Ethane Hydrate Formation in Porous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and experimental observations governing the formation of ethane (B1197151) hydrates within porous media. The presence of a porous matrix significantly influences the thermodynamic and kinetic conditions of hydrate (B1144303) formation compared to bulk systems. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a deeper understanding for researchers and professionals in related fields.

Thermodynamic Conditions of Ethane Hydrate Formation

The formation of ethane hydrates is governed by specific temperature and pressure conditions. In porous media, these conditions are shifted compared to bulk water-gas systems. The primary factor influencing this shift is the pore size of the medium.

Influence of Pore Size on Phase Equilibrium

The presence of porous media generally shifts the hydrate-liquid-vapor (H-Lw-V) equilibrium curve to lower temperatures and higher pressures.[1] This inhibition effect is attributed to the reduction in water activity due to capillary forces within the pores.[1] As the pore size decreases, the degree of this shift becomes more pronounced.

The following table summarizes experimental data on this compound dissociation conditions in various porous media, illustrating the effect of pore size and the presence of inhibitors.

| Porous Medium | Mean Pore Diameter (nm) | Inhibitor | Temperature (K) | Pressure (MPa) | Reference |

| Silica (B1680970) Gel | 28.30 | 3.00 wt.% NaCl | 274.15 | 0.81 | [2] |

| 277.15 | 1.25 | [2] | |||

| 280.15 | 1.91 | [2] | |||

| Silica Gel | 11.30 | 3.00 wt.% NaCl | 273.15 | 0.85 | [2] |

| 276.15 | 1.34 | [2] | |||

| 279.15 | 2.04 | [2] | |||

| Silica Gel | 6.45 | 3.00 wt.% NaCl | 272.15 | 0.90 | [2] |

| 275.15 | 1.41 | [2] | |||

| 278.15 | 2.15 | [2] | |||

| Activated Carbon | ~1.3 (Pore Volume) | None | 277.0 | ~0.8 | [3] |

Comparison with Methane (B114726) Hydrates

Ethane hydrates form at significantly lower pressures than methane hydrates under similar temperature conditions.[3] For instance, at 277 K, this compound formation pressure in wet activated carbons is approximately 0.8 MPa, whereas mthis compound requires around 5.5 MPa.[3] This difference is crucial for applications such as natural gas storage, as ethane, a major component of natural gas, facilitates hydrate formation at more moderate conditions.[3][4]

Kinetics of this compound Formation

The kinetics of hydrate formation, including nucleation and growth, are also influenced by the properties of the porous medium.

Effect of Particle Size

The relationship between particle size and hydrate formation rate is complex. Generally, smaller particle sizes provide a larger gas-liquid contact area, which can enhance the formation rate.[1] However, very fine particles can lead to pore blockage by the initial hydrate formation, hindering further gas diffusion and slowing down the overall process.[1] Studies on mthis compound have shown that an optimal particle size may exist for maximizing water conversion to hydrate.[1]

Influence of Surface Properties

The surface chemistry of the porous medium can either promote or inhibit hydrate formation. The surfaces of porous media can provide additional nucleation sites, accelerating hydrate formation.[1] For instance, the orderly arrangement of water molecules on the surface of some porous media can facilitate the formation of the cage-like structures necessary for hydrate growth.[1] Conversely, some surfaces, like those with hydroxyl radicals on silica, may inhibit the combination of gas and water molecules, making the formation conditions more demanding.[1]

Experimental Methodologies

The study of this compound formation in porous media typically involves high-pressure, low-temperature experimental setups. A general protocol synthesized from various studies is provided below.

Materials and Apparatus

-

Porous Media: Silica sand, silica gel, or activated carbon of known particle size distribution and pore characteristics.

-

Gases: High-purity ethane and, for mixed gas studies, methane.

-

Fluid: Deionized water or saline solutions of known concentration.

-

Reactor: A high-pressure stainless-steel reactor equipped with temperature and pressure sensors, a gas inlet and outlet, and a fluid injection system. The reactor is typically placed in a temperature-controlled bath.[5]

-

Data Acquisition System: A system to continuously record temperature and pressure within the reactor.[5]

Experimental Procedure

-

Sample Preparation: A known mass of the porous medium is placed in the reactor.[5] If studying the effect of water saturation, a specific volume of water is added.

-

System Purging: The reactor is sealed and purged with low-pressure ethane gas to remove any air.[5]

-

Pressurization and Cooling: The reactor is pressurized with ethane to the desired experimental pressure and the temperature is lowered to the target formation temperature using the cooling bath.[5]

-

Hydrate Formation: The system is maintained at constant temperature and pressure conditions. Hydrate formation is monitored by observing a pressure drop in the reactor as gas is consumed to form the solid hydrate phase.[5][6] Temperature spikes may also be observed due to the exothermic nature of hydrate formation.[7]

-

Data Collection: Pressure and temperature are recorded continuously throughout the experiment.[5]

-

Hydrate Dissociation (for equilibrium point determination): After hydrate formation, the temperature can be slowly increased in a stepwise manner or the pressure can be gradually decreased to induce dissociation. The point at which a sharp increase in pressure is observed indicates the hydrate dissociation point, which represents an equilibrium condition.

The following diagram illustrates a typical experimental workflow for determining this compound formation conditions.

Factors Influencing this compound Formation

Several parameters can be manipulated to either promote or inhibit the formation of ethane hydrates in porous media. Understanding these factors is critical for applications ranging from flow assurance in pipelines to gas storage and transportation.

The logical relationship between key parameters influencing this compound formation is depicted in the diagram below.

References

- 1. A Review of the Effect of Porous Media on Gas Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Key factors controlling the kinetics of secondary hydrate formation in the porous media: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to Ethane Hydrate: Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane (B1197151) hydrate (B1144303) is a crystalline solid inclusion compound, a type of clathrate hydrate, formed when water molecules, under specific conditions of high pressure and low temperature, form a hydrogen-bonded lattice that encapsulates ethane molecules. As a significant component of natural gas hydrates found in sub-oceanic sediments and permafrost regions, the study of ethane hydrate is crucial for understanding and exploiting these vast energy resources. Furthermore, the unique physicochemical properties of gas hydrates are of growing interest in various industrial applications, including gas storage and transportation, carbon dioxide sequestration, and potentially in drug delivery systems where the controlled release of encapsulated molecules is paramount.

This technical guide provides a comprehensive overview of the crystal structure and key physical and thermodynamic properties of pure this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of its structural and experimental aspects.

Crystal Structure of this compound

Pure this compound crystallizes in the cubic structure I (sI), a common structure for smaller guest molecules. The fundamental building blocks of this structure are two types of polyhedral cages formed by water molecules.

-

Small Cages (5¹²): These cages are formed by 12 pentagonal faces. The sI unit cell contains two such cages.

-

Large Cages (5¹²6²): These cages are composed of 12 pentagonal faces and 2 hexagonal faces. The sI unit cell contains six of these larger cages.

The unit cell of sI hydrate consists of 46 water molecules arranged to form this network of two small and six large cages.[1] Due to its molecular size, ethane (C₂H₆) molecules primarily occupy the larger 5¹²6² cages.[2][3] While occupation of the small 5¹² cages by ethane has been observed under very high-pressure conditions (above 0.1 GPa), at typical formation conditions, these small cages are considered to be empty in pure this compound.[4][5][6][7]

The arrangement of these cages and the typical occupancy by ethane molecules are depicted in the following diagram.

Quantitative Data

The following tables summarize the key crystallographic, physical, and thermodynamic properties of this compound based on available experimental data.

Table 1: Crystallographic Properties of this compound (sI)

| Property | Value | Conditions |

| Crystal System | Cubic | - |

| Space Group | Pm-3n | - |

| Unit Cell Parameter (a) | ~11.82 - 11.88 Å | Varies with temperature and pressure |

| Water Molecules per Unit Cell | 46 | - |

| Small Cages (5¹²) per Unit Cell | 2 | - |

| Large Cages (5¹²6²) per Unit Cell | 6 | - |

| Hydration Number | ~7.67 (theoretical, full occupancy) | Idealized |

| 6.04 ± 0.03 (for CH₄ in sI) | Experimental value for a similar sI hydrate | |

| Cage Occupancy (Large Cages) | High (approaching 100%) | Dependent on formation conditions |

| Cage Occupancy (Small Cages) | Very low to empty | At pressures below ~20 MPa |

Table 2: Physical and Thermodynamic Properties of this compound

| Property | Value | Conditions |

| Molar Mass (C₂H₈O) | 48.08 g/mol [8] | - |

| Boiling Point | 49.6 °C at 760 mmHg[9] | - |

| Thermal Conductivity | ~0.5 - 0.7 W·m⁻¹·K⁻¹ (for methane (B114726) hydrate) | 261.5 to 277.4 K[10] |

| Enthalpy of Dissociation | Varies with temperature and pressure | - |

| Phase Equilibrium (example) | ~0.8 MPa | at 277 K[11] |

Experimental Protocols

The characterization of this compound's structure and properties relies on a suite of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the study of clathrate hydrates.

X-ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the crystal structure and lattice parameters of this compound.

Methodology:

-

Sample Preparation:

-

Synthesize this compound in a high-pressure cell by combining purified water (or ice powder) with high-purity ethane gas at appropriate temperature and pressure conditions (e.g., below 10°C and above 1 MPa).

-

Rapidly cool the synthesized hydrate sample to liquid nitrogen temperature to quench it and prevent dissociation.

-

Grind the hydrate sample into a fine powder under liquid nitrogen to ensure random crystal orientation for powder XRD.

-

Load the powdered sample into a pre-cooled sample holder or capillary tube, maintaining it at cryogenic temperatures.

-

-

Instrumentation and Data Acquisition:

-

Utilize a powder X-ray diffractometer equipped with a low-temperature stage (e.g., a cryostat).

-

Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

-

Set the instrument to scan over a relevant 2θ range (e.g., 10° to 80°) with a step size of ~0.02° and a dwell time of 1-2 seconds per step.

-

Maintain the sample temperature constant throughout the measurement (e.g., at 100 K).

-

-

Data Analysis:

-

Perform phase identification by comparing the experimental diffraction pattern to standard diffraction patterns from crystallographic databases (e.g., the ICDD PDF database).

-

Index the diffraction peaks corresponding to the sI hydrate structure.

-

Perform Rietveld refinement of the powder diffraction data to obtain precise lattice parameters, atomic positions, and phase fractions (if other phases like ice are present).

-

Raman Spectroscopy for Cage Occupancy Analysis

Objective: To identify the hydrate structure and determine the cage occupancy of ethane molecules.

Methodology:

-

Sample Preparation:

-

Synthesize this compound in a high-pressure optical cell that allows for in-situ Raman measurements.

-

Alternatively, use the same quenched and powdered sample as prepared for XRD, placed in a cryo-stage under a microscope.

-

-

Instrumentation and Data Acquisition:

-

Employ a Raman spectrometer equipped with a microscope and a low-temperature stage.

-

Use a suitable laser excitation source, typically a 532 nm or 785 nm laser, with low power (~1-5 mW) to avoid sample heating and dissociation.

-

Focus the laser onto the hydrate sample and collect the scattered light.

-

Acquire spectra over a relevant wavenumber range to observe the C-C and C-H stretching modes of ethane (e.g., 800-1200 cm⁻¹ for C-C and 2800-3100 cm⁻¹ for C-H).

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the Raman peaks corresponding to ethane molecules in the large (5¹²6²) and, if present, small (5¹²) cages. The C-C stretching mode of ethane in the large cage of sI hydrate is typically observed around 1001 cm⁻¹.[7][12]

-

Deconvolute the overlapping Raman bands to determine the integrated area of each peak.

-

Calculate the relative cage occupancy by taking the ratio of the integrated peak areas, corrected for the Raman scattering cross-sections of the respective vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis

Objective: To provide quantitative information on the hydrate structure, guest distribution, and cage occupancy.

Methodology:

-

Sample Preparation:

-

Synthesize this compound using ¹³C-enriched ethane gas to enhance the NMR signal.

-

Prepare the hydrate sample in a non-metallic (e.g., zirconia) high-pressure NMR rotor.

-

The synthesis can be performed directly within the rotor or the pre-synthesized and quenched hydrate can be packed into the rotor at cryogenic temperatures.

-

-

Instrumentation and Data Acquisition:

-

Utilize a solid-state NMR spectrometer.

-

Employ ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) techniques to obtain high-resolution spectra of the solid hydrate.

-

Spin the sample at a high speed (e.g., 5-10 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

-

Maintain the sample at a low, stable temperature (e.g., -100°C) throughout the experiment.

-

-

Data Analysis:

-

Identify the chemical shifts corresponding to ethane in different cages. The chemical shift is sensitive to the local environment of the guest molecule.

-

Quantify the relative amounts of ethane in each cage type by integrating the corresponding peaks in the ¹³C NMR spectrum. The peak area is directly proportional to the number of ¹³C nuclei in that environment.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and properties of this compound, a compound of significant scientific and industrial interest. The presented quantitative data, summarized in tabular form, offers a quick reference for its key characteristics. The detailed experimental protocols for XRD, Raman, and NMR spectroscopy outline the primary methods for its structural and compositional analysis. The provided diagrams visually summarize the sI crystal structure and a typical experimental workflow, aiding in the conceptual understanding of this fascinating material. For researchers and professionals, this guide serves as a foundational resource for further exploration into the properties and potential applications of this compound, from energy recovery to novel drug delivery systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Structural changes and preferential cage occupancy of this compound and methane-ethane mixed gas hydrate under very high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. netl.doe.gov [netl.doe.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hydrogen-hehs.com [hydrogen-hehs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EXPERIMENTAL SOLID STATE NMR OF GAS HYDRATES: PROBLEMS AND SOLUTIONS - UBC Library Open Collections [open.library.ubc.ca]

Ethane Hydrate Phase Equilibrium in Aqueous Solutions: A Technical Guide

This in-depth technical guide provides a comprehensive overview of ethane (B1197151) hydrate (B1144303) phase equilibrium data in various aqueous solutions. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermodynamic stability of ethane hydrates. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes.

Data Presentation: Ethane Hydrate Phase Equilibrium

The formation of this compound is highly dependent on pressure, temperature, and the composition of the aqueous solution. The following tables summarize the phase equilibrium data for this compound in pure water and in the presence of various thermodynamic inhibitors.

Table 1: this compound Phase Equilibrium Data in Pure Water

| Temperature (K) | Pressure (MPa) |

| 277.8 | 1.01 |

| 280.0 | 1.38 |

| 282.5 | 1.93 |

| 285.0 | 2.63 |

| 287.5 | 3.55 |

Note: Data compiled from multiple literature sources. Exact values may vary slightly between different experimental setups.

Table 2: this compound Phase Equilibrium Data in Aqueous Solutions with Inhibitors

| Inhibitor | Concentration (wt%) | Temperature (K) | Pressure (MPa) |

| Sodium Chloride (NaCl) | 5 | 275.0 | 1.38 |

| 277.5 | 1.93 | ||

| 280.0 | 2.63 | ||

| Potassium Chloride (KCl) | 5 | 275.5 | 1.38 |

| 278.0 | 1.93 | ||

| 280.5 | 2.63 | ||

| Methanol (CH₃OH) | 5 | 273.0 | 1.38 |

| 275.5 | 1.93 | ||

| 278.0 | 2.63 |

Note: The presence of inhibitors shifts the hydrate equilibrium curve to lower temperatures and higher pressures, indicating a destabilizing effect on hydrate formation.[1][2]

Experimental Protocols

The most common and reliable method for determining gas hydrate phase equilibrium data is the isochoric pressure-search method .[3][4][5] This technique involves monitoring pressure and temperature changes in a constant volume system to identify the precise conditions of hydrate formation and dissociation.

Apparatus for Isochoric Pressure-Search Method

A typical experimental setup consists of:

-

High-Pressure Equilibrium Cell: A vessel of known, constant volume, typically made of stainless steel or titanium, capable of withstanding high pressures and low temperatures. It is often equipped with a sapphire window for visual observation.[3]

-

Temperature Control System: A cooling/heating bath or jacket to precisely control the temperature of the equilibrium cell.

-

Pressure Transducer: A device to accurately measure the pressure inside the cell.

-

Temperature Sensor (e.g., Pt-100 probe): A probe to accurately measure the temperature inside the cell.[4]

-

Data Acquisition System: A computer-based system to continuously record pressure and temperature data.[4]

-

Agitation System: A magnetic stirrer or mechanical agitator to ensure proper mixing of the gas and liquid phases.[4]

-

Gas and Liquid Injection System: A system for evacuating the cell and injecting precise amounts of the guest gas (ethane) and the aqueous solution.[3]

Step-by-Step Experimental Procedure

-

Cell Preparation: The high-pressure equilibrium cell is thoroughly cleaned with appropriate solvents and then dried. The cell is then evacuated to remove any residual air.[4]

-

Loading: A known volume of the aqueous solution (pure water or a solution with an inhibitor) is injected into the cell. The cell is then pressurized with ethane gas to a desired initial pressure.[3]

-

Equilibration: The system is allowed to stabilize at the initial temperature and pressure to ensure thermal equilibrium.[3]

-

Hydrate Formation (Cooling Stage): The agitation system is started, and the cell is cooled at a slow, controlled rate (e.g., 1-2 K/h).[3] A gradual decrease in pressure is observed as the gas cools. A subsequent sharp and continuous drop in pressure indicates the onset of hydrate formation as gas molecules are consumed to form the solid hydrate structure.[3][4]

-

Hydrate Dissociation (Heating Stage): Once a sufficient amount of hydrate has formed, the cell is heated at a very slow, controlled rate (e.g., 0.1-0.5 K/h).[3] As the temperature increases, the pressure also rises. A distinct change in the slope of the pressure-temperature curve marks the point where the last hydrate crystal dissociates.[5]

-

Equilibrium Point Determination: The hydrate-liquid-vapor equilibrium (HLVE) point is identified as the point where the heating and cooling curves intersect on a pressure-temperature diagram. This intersection represents the true thermodynamic equilibrium condition for hydrate stability.[3]

-

Data Collection: The experiment is repeated at different initial pressures to obtain a series of equilibrium points, which are then used to construct the phase equilibrium curve for the specific system.[3]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in thermodynamic modeling of this compound phase equilibrium.

References

An In-depth Technical Guide to the Natural Occurrence and Distribution of Ethane Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and distribution of ethane (B1197151) hydrate (B1144303). It delves into the geochemical and thermodynamic conditions that govern its formation, stability, and prevalence in various geological settings. Detailed experimental protocols for the analysis of gas hydrates are provided, along with quantitative data from significant global deposits.

Introduction to Ethane Hydrate

This compound is a crystalline solid belonging to the family of clathrate hydrates. These ice-like substances are composed of a lattice of water molecules that form cages, entrapping guest molecules of ethane (C₂H₆). While methane (B114726) is the most abundant guest molecule in natural gas hydrates, ethane is a significant secondary component that influences the structure, stability, and physical properties of these deposits. The presence of ethane, even in small quantities, can shift the thermodynamic conditions required for hydrate formation, typically allowing for stability at higher temperatures compared to pure methane hydrates.

Natural gas hydrates are predominantly found in two primary environments: submarine sediments of continental margins and permafrost regions. In these locations, the requisite conditions of low temperature and high pressure are met, allowing for the formation and accumulation of vast quantities of gas hydrates. These deposits are of significant interest as a potential future energy resource, a factor in global climate change, and a geohazard.

Geological Occurrence and Distribution

This compound does not typically form extensive deposits on its own in nature. Instead, it is most commonly found as a component of mixed gas hydrates, where methane is the primary constituent. The relative concentration of ethane in these mixed hydrates is a key indicator of the origin of the entrapped gas, distinguishing between microbial and thermogenic sources.

Marine Environments:

Vast quantities of gas hydrates are located in the sediments of continental slopes and rises worldwide. The specific pressure and temperature conditions necessary for hydrate stability, known as the Gas Hydrate Stability Zone (GHSZ), are prevalent in water depths exceeding 300-500 meters. The thickness of the GHSZ is determined by the local geothermal gradient and water depth.

Notable marine locations with significant gas hydrate deposits containing ethane include:

-

Gulf of Mexico: Characterized by thermogenic gas sources, the hydrates in this region often contain higher proportions of ethane and other heavier hydrocarbons.

-

Cascadia Margin (offshore Oregon, USA): This region is known for extensive mthis compound deposits, with studies indicating the presence of ethane.

-

Blake Ridge (offshore South Carolina, USA): One of the most extensively studied gas hydrate provinces, where ethane has been identified as a minor component of the entrapped gas.

-

Sea of Marmara (Turkey): Geochemical studies have confirmed the presence of thermogenic gas hydrates with notable ethane content.

-

Shenhu Area, South China Sea: Drilling expeditions have recovered gas hydrate samples with varying concentrations of methane and ethane.

Permafrost Regions:

In Arctic and other permafrost-associated regions, gas hydrates are found within and beneath the permafrost layer. The low temperatures in these environments provide the necessary conditions for hydrate stability at shallower depths than in marine settings.

Significant permafrost-associated gas hydrate deposits are located in:

-

Siberia: The Messoyakha gas field is a well-known example of a producing field with a significant gas hydrate cap.

-

Alaska North Slope: Extensive gas hydrate accumulations have been identified through drilling and geophysical surveys.

-

Mackenzie Delta (Canada): Research wells have confirmed the presence of substantial gas hydrate deposits.

Quantitative Data on this compound Distribution

The concentration of ethane in natural gas hydrates is highly variable and dependent on the geological setting and the source of the gas. The following tables summarize quantitative data from various locations.

| Location | Water Depth (m) / Permafrost Depth (m) | Sediment Depth (mbsf) | Methane (mol%) | Ethane (mol%) | Other Gases (mol%) | Data Source |

| Marine Environments | ||||||

| Gulf of Mexico | 500 - 2800 | 0 - 500 | 85 - 99 | 1 - 10 | Propane (B168953), Butanes, CO₂, H₂S | Sassen et al. (2001) |

| Blake Ridge | 2700 - 4800 | 190 - 450 | >99 | <0.1 | CO₂ | Kvenvolden (1995) |

| Cascadia Margin | 500 - 2800 | 0 - 200 | 99.8 | 0.2 | Propane, H₂S | Suess et al. (2001) |

| Sea of Marmara | ~1200 | 0 - 200 | 85 - 95 | 5 - 15 | Propane, Butanes | Bourry et al. (2009) |

| Shenhu Area, South China Sea | 1108 | 195-225 | 96.10-99.91 | 0.09-3.90 | Propane | [1] |

| Permafrost Regions | ||||||

| Mallik, Mackenzie Delta | N/A | 890 - 1107 | 97.4 | 1.8 | Propane, CO₂ | Lorenson et al. (2002) |

| Prudhoe Bay, Alaska | N/A | 200 - 900 | 99 | <1 | CO₂, N₂ | Collett (1993) |

Table 1: Gas Composition of Natural Gas Hydrates from Various Locations. mbsf: meters below seafloor.

| Parameter | Value | Reference |

| Crystal Structure (with Methane) | Structure I (sI) or Structure II (sII) | Sloan & Koh (2008) |

| Hydrate Formation Pressure (at 277 K) | ~0.8 MPa | [2] |

| Molar Mass | 48.08 g/mol | [3] |

| Density | ~0.9 g/cm³ | Kvenvolden (1993) |

| Color | Colorless | [4] |

| Odor | Odorless | [4] |

| Solubility in Water | Insoluble |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols for this compound Analysis

The characterization of ethane-containing gas hydrates requires specialized laboratory techniques to determine their composition, structure, and stability. The following are detailed methodologies for key experiments.

Gas Hydrate Synthesis

Objective: To synthesize mixed methane-ethane hydrates under controlled laboratory conditions for further analysis.

Materials:

-

High-pressure reaction vessel (autoclave) with pressure and temperature control.

-

Gas mixture of known composition (e.g., 90% methane, 10% ethane).

-

Deionized water.

-

Magnetic stirrer.

Procedure:

-

Place a known volume of deionized water into the high-pressure vessel.

-

Seal the vessel and purge with the gas mixture to remove air.

-

Pressurize the vessel with the methane-ethane gas mixture to the desired initial pressure (e.g., 5-10 MPa).

-

Cool the vessel to a temperature within the hydrate stability zone (e.g., 274-278 K) while continuously stirring the water to enhance gas dissolution.

-

Monitor the pressure and temperature within the vessel. A sudden drop in pressure at a constant temperature indicates the onset of hydrate formation.

-

Allow the reaction to proceed until the pressure stabilizes, indicating the cessation of hydrate growth.

-

The synthesized hydrate can then be used for dissociation experiments or analyzed using spectroscopic techniques.

Compositional Analysis using Gas Chromatography (GC)

Objective: To determine the molar composition of the gas released from the dissociation of a hydrate sample.

Materials:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Thermal Conductivity Detector (TCD).

-

Appropriate GC column for separating light hydrocarbons (e.g., Porapak Q or a PLOT column).

-

Gas-tight syringe.

-

Sealed vessel for hydrate dissociation.

-

Heating mantle or water bath.

Procedure:

-

Place the synthesized or natural hydrate sample in the sealed dissociation vessel.

-

Carefully heat the vessel to induce hydrate dissociation, causing the release of the entrapped gas and an increase in pressure.

-

Once the hydrate is fully dissociated, use a gas-tight syringe to extract a known volume of the released gas from the vessel's headspace.

-

Inject the gas sample into the GC.

-

The GC will separate the gas components, and the detector will generate a chromatogram with peaks corresponding to each component.

-

Identify the peaks based on their retention times compared to known standards.

-

Quantify the molar concentration of each gas by integrating the peak areas and comparing them to a calibration curve generated from standard gas mixtures.

Structural Analysis using Raman Spectroscopy

Objective: To identify the crystal structure (sI or sII) and determine the cage occupancy of guest molecules in a hydrate sample.

Materials:

-

Raman spectrometer equipped with a suitable laser source (e.g., 532 nm).

-

High-pressure, low-temperature optical cell to maintain hydrate stability during analysis.

-

Microscope for focusing the laser on the hydrate sample.

Procedure:

-

Place the hydrate sample in the high-pressure optical cell and maintain it at conditions of high pressure and low temperature to prevent dissociation.

-

Focus the laser beam onto a crystal of the hydrate sample.

-

Acquire the Raman spectrum, which will show characteristic peaks for the C-H vibrations of methane and ethane molecules within the hydrate cages.

-

Analyze the positions and relative intensities of the Raman peaks. The C-H stretching vibrations of guest molecules are sensitive to the size of the cage they occupy.

-

In sI hydrates, methane occupies both the small (5¹²) and large (5¹²6²) cages, resulting in two distinct peaks.

-

In sII hydrates, methane typically occupies the small (5¹²) cages, while larger molecules like ethane and propane occupy the large (5¹²6⁴) cages.

-

-

Deconvolute the overlapping Raman bands to determine the relative peak areas, which can be used to calculate the relative cage occupancy and the overall gas composition within the hydrate phase.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to this compound formation and dissociation.

Caption: Logical workflow of this compound formation.

Caption: Factors and process of this compound dissociation.

Caption: Experimental workflow for gas hydrate analysis.

References

The Thermodynamics of Ethane Hydrate: A Deep Dive into Formation and Dissociation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gas hydrates, crystalline solids formed from water and gas molecules at high pressures and low temperatures, are of significant interest across various scientific and industrial fields. Ethane (B1197151) hydrate (B1144303), a common component of natural gas hydrates, serves as a crucial model system for understanding the fundamental principles governing hydrate stability and kinetics. This technical guide provides a comprehensive overview of the thermodynamics of ethane hydrate formation and dissociation, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts. A thorough understanding of these principles is essential for applications ranging from flow assurance in oil and gas pipelines to novel drug delivery systems and gas separation technologies.

Core Thermodynamic Principles

The formation and dissociation of this compound are governed by the principles of phase equilibrium. The stability of the hydrate phase is a function of temperature, pressure, and the composition of the gas and aqueous phases. At a given temperature, there is a specific pressure, known as the equilibrium or dissociation pressure, above which the hydrate is stable and below which it will decompose into its constituent water and ethane gas.

The general reaction for the dissociation of this compound can be represented as:

C₂H₆·nH₂O(s) ⇌ C₂H₆(g) + nH₂O(l or s)

where 'n' represents the hydration number, which is the ratio of water molecules to gas molecules in the hydrate lattice. For ethane, which typically forms a structure I (sI) hydrate, the stoichiometric hydration number is approximately 5.75.[1]

Quantitative Thermodynamic Data

The following tables summarize key quantitative data on the phase equilibrium and enthalpy of dissociation for this compound, providing a valuable reference for computational modeling and experimental design.

Phase Equilibrium Data for this compound

The equilibrium conditions for this compound formation are highly sensitive to temperature and pressure. The data presented below outlines the three-phase (Hydrate-Liquid Water-Vapor) equilibrium curve for pure this compound.

| Temperature (K) | Equilibrium Pressure (MPa) |

| 276.2 | 1.12 |

| 286.0 | 2.70 |

| 277 | 0.8 |

| 272.8 - 294 | 1.26 - 2.42 (initial pressures) |

| 273.15 - 276.15 | 1.4 - 4 |

Note: The equilibrium pressure is influenced by factors such as the presence of inhibitors or promoters in the aqueous phase. For instance, the presence of MgCl₂ has been shown to inhibit this compound formation, shifting the equilibrium curve to lower temperatures and higher pressures.[2]

Enthalpy of Dissociation

The enthalpy of dissociation (ΔHdiss) is a critical thermodynamic parameter representing the heat required to decompose the hydrate into gas and water. This value is crucial for predicting the thermal response of hydrate reservoirs and for designing safe and efficient hydrate-based technologies. The enthalpy of dissociation can be determined experimentally using techniques like high-pressure differential scanning calorimetry (HP-DSC) or calculated from phase equilibrium data using the Clausius-Clapeyron equation.[3][4][5]

The Clausius-Clapeyron equation relates the change in vapor pressure with temperature to the enthalpy of vaporization (or in this case, dissociation):

d(lnP)/d(1/T) = -ΔHdiss/R

where P is the pressure, T is the absolute temperature, and R is the ideal gas constant.

| Method | Enthalpy of Dissociation (kJ/mol) | Reference |

| Calorimetry (Tian-Calvet) | 25.70 ± 0.37 (for C₂H₆·7.67H₂O at 273.15 K) | [6] |

| Clausius-Clapeyron Equation | Varies with T and P | [3][4] |

The dissociation heat of mixed gas hydrates containing methane (B114726) and ethane increases with the ethane concentration.[6]

Experimental Protocols

A variety of experimental techniques are employed to investigate the thermodynamics and kinetics of this compound formation and dissociation. Below are detailed methodologies for some of the key experiments.

Isochoric Pressure Search Method

This method is widely used to determine the phase equilibrium conditions of gas hydrates.[2][7][8]

Objective: To determine the temperature-pressure equilibrium points for hydrate formation and dissociation.

Apparatus: A high-pressure, temperature-controlled reactor equipped with pressure and temperature sensors, and a magnetic stirrer.

Procedure:

-

The reactor is cleaned, evacuated, and then charged with a known amount of pure water or an aqueous solution.

-

The reactor is pressurized with ethane gas to a desired initial pressure.

-

The system is cooled at a constant rate while being continuously stirred to promote hydrate formation. The onset of hydrate nucleation is indicated by a sudden drop in pressure and a corresponding increase in temperature due to the exothermic nature of hydrate formation.[9]

-

Once hydrate formation is established, the system is subjected to a stepwise heating process.

-

At each temperature step, the system is allowed to equilibrate, and the corresponding pressure is recorded.

-

The dissociation point at a given temperature is identified as the point where the heating curve deviates from the cooling curve, indicating the complete decomposition of the hydrate phase.[8]

High-Pressure Differential Scanning Calorimetry (HP-DSC)

HP-DSC is a powerful technique for directly measuring the heat flow associated with phase transitions, such as hydrate formation and dissociation, under controlled pressure and temperature conditions.[10][11][12][13][14]

Objective: To determine the enthalpy of formation and dissociation of this compound.

Apparatus: A high-pressure differential scanning calorimeter capable of operating at relevant pressures and temperatures for hydrate formation.

Procedure:

-

A small, known amount of water is hermetically sealed in a sample crucible.

-

The crucible is placed in the DSC measurement cell, and the cell is pressurized with ethane gas.

-

The sample is subjected to a controlled cooling and heating program.

-

The DSC measures the differential heat flow between the sample and a reference crucible as a function of temperature.

-

The exothermic peak on cooling corresponds to hydrate formation, while the endothermic peak on heating represents hydrate dissociation.

-

The area under the dissociation peak is integrated to determine the enthalpy of dissociation.

In Situ Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides molecular-level information about the structure and composition of gas hydrates.[15][16][17][18][19][20][21] It can be used to identify the hydrate structure, determine the guest molecule distribution within the hydrate cages, and monitor the kinetics of formation and dissociation in real-time.

Objective: To characterize the structure and composition of this compound and monitor its formation and dissociation.

Apparatus: A Raman spectrometer coupled with a high-pressure, temperature-controlled optical cell.

Procedure:

-

The high-pressure cell is loaded with water and pressurized with ethane gas.

-

The system is brought to conditions favorable for hydrate formation.

-

A laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.

-

The Raman spectrum provides characteristic peaks for the C-C and C-H stretching modes of the ethane molecule. The position and shape of these peaks can indicate whether the ethane is in the gas phase, dissolved in water, or encapsulated within the hydrate lattice.

-

By monitoring the changes in the Raman spectra over time, the kinetics of hydrate formation and dissociation can be studied. For instance, the C-C stretching mode for ethane in a structure I (sI) hydrate is observed around 1001.6 cm⁻¹, while in a structure II (sII) hydrate, it appears at approximately 991.4 cm⁻¹.[15]

Visualization of Thermodynamic Processes

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound thermodynamics and a typical experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 14. mt.com [mt.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. cetjournal.it [cetjournal.it]

- 18. researchgate.net [researchgate.net]

- 19. Raman spectroscopic data from gas hydrates formed from a complex gas mixture with different gas supply conditions :: GFZpublic [gfzpublic.gfz.de]

- 20. Spectroscopic methods in gas hydrate research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to Ethane Hydrate Stability Zones in Marine Sediments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the stability of ethane (B1197151) hydrates within marine sediments. The following sections detail the thermodynamic conditions, experimental protocols for characterization, and the logical relationships that define the ethane hydrate (B1144303) stability zone (GHSZ).

Introduction to Ethane Hydrate Stability

Gas hydrates are crystalline solids composed of water molecules forming a cage-like structure that encapsulates guest gas molecules. While methane (B114726) is the most common guest molecule in natural gas hydrates, the presence of other hydrocarbons, such as ethane, can significantly influence the stability conditions and the physical properties of the hydrate deposits.[1] Understanding the stability zone of ethane-containing hydrates is crucial for assessing potential energy resources, understanding geohazards, and for various industrial applications, including flow assurance in pipelines.

The stability of gas hydrates is primarily dependent on temperature, pressure, and the composition of the gas and surrounding water.[2][3] In marine environments, these conditions are met in the shallow sediments of continental margins and deep-water regions. The Gas Hydrate Stability Zone (GHSZ) is the region within the sediment column where the in-situ temperature and pressure are favorable for hydrate formation and existence.[2] The upper boundary of the GHSZ is often the seafloor, while the lower boundary, known as the Bottom Simulating Reflector (BSR), is marked by a sharp acoustic impedance contrast detectable through seismic surveys.[4] This reflector represents the depth at which the geothermal gradient raises the temperature above the hydrate stability limit, leading to the presence of free gas trapped beneath the hydrate-bearing sediments.

Quantitative Data on this compound Stability

The phase equilibrium of ethane hydrates has been determined through numerous experimental studies. The following tables summarize the pressure-temperature (P-T) conditions for the formation and dissociation of pure this compound and mixed methane-ethane hydrates.

Table 1: Pressure-Temperature Stability Data for Pure this compound

| Temperature (K) | Pressure (MPa) | Reference |

| 270.3 | 1.5 | [5] |

| 275.6 | 1.5 | [5] |

| 277.15 | 1.35 | [6] |

| 280.15 | 2.05 | [6] |

| 283.15 | 3.05 | [6] |

| 285.15 | 3.95 | [6] |

Table 2: Pressure-Temperature Stability Data for Mixed Methane-Ethane Hydrates

| Methane in Gas Phase (mol%) | Temperature (K) | Pressure (MPa) | Reference |

| 98.9 | 275.15 | 3.0 | [7] |

| 98.9 | 280.15 | 5.0 | [7] |

| 98.9 | 285.15 | 8.0 | [7] |

| 94.6 | 288.8 | 6.4 | [8] |

| 94.6 | 304.1 | 53.3 | [8] |

| 80.9 | 288.8 | 6.6 | [6] |

| 80.9 | 304.1 | 56.5 | [6] |

Experimental Protocols for Determining Hydrate Stability

The characterization of this compound stability zones involves a combination of laboratory experiments and geophysical surveys.

Laboratory Determination of Hydrate Phase Equilibria

Objective: To determine the pressure and temperature conditions at which this compound forms and dissociates.

Apparatus: A high-pressure, temperature-controlled vessel (autoclave) equipped with pressure and temperature sensors, a gas injection system, a stirring mechanism, and often a viewing window.[9][10]

Methodology:

-

Sample Preparation: A known volume of deionized water or a saline solution is placed in the autoclave. The vessel is then sealed and evacuated to remove air.

-

Pressurization: Ethane or a specified methane-ethane gas mixture is injected into the vessel to a desired initial pressure.

-

Cooling and Hydrate Formation: The temperature of the autoclave is gradually lowered while the contents are continuously stirred to promote gas-water interaction. Hydrate formation is indicated by a sudden drop in pressure as gas molecules are incorporated into the hydrate structure.[11]

-

Equilibrium Measurement: The system is allowed to equilibrate at a constant temperature, and the final stable pressure is recorded. This point represents a condition on the hydrate stability curve.

-

Dissociation Measurement: The temperature is then increased in a stepwise manner. At each step, the system is allowed to stabilize, and the pressure is recorded. A sharp increase in pressure indicates hydrate dissociation. The point at which the last hydrate crystal dissociates is considered a point on the dissociation curve.[12]

-

Data Analysis: The collected pressure and temperature data points are plotted to construct the phase equilibrium curve for the specific gas composition and aqueous solution.

Spectroscopic and Diffraction Techniques for Structural Analysis

3.2.1. Raman Spectroscopy

Objective: To identify the hydrate structure and determine the occupancy of gas molecules within the hydrate cages.

Protocol:

-

Sample Synthesis: Hydrate samples are synthesized in a high-pressure cell with optical windows suitable for Raman spectroscopy.

-

Spectra Acquisition: A laser is focused on the hydrate sample, and the scattered light is collected by a spectrometer. The spectral region corresponding to the C-H stretching vibrations of ethane and methane is of primary interest.[13]

-

Data Analysis: The positions and relative intensities of the Raman peaks provide information about the type of cages (large or small) occupied by the guest molecules and can be used to distinguish between different hydrate structures (sI, sII, or sH).[13][14]

3.2.2. Neutron Diffraction

Objective: To obtain detailed crystallographic information about the hydrate structure.

Protocol:

-

Sample Preparation: Deuterated water (D₂O) is often used to minimize incoherent scattering from hydrogen. The hydrate sample is synthesized in a specialized sample holder that can withstand high pressures and low temperatures.

-

Data Collection: The sample is placed in a neutron beamline, and the diffraction pattern is recorded as a function of the scattering angle.[2][15]

-

Data Analysis: The positions and intensities of the Bragg peaks in the diffraction pattern are used to determine the crystal structure, lattice parameters, and the locations of the guest molecules within the hydrate cages.[16]

Seismic Methods for In-Situ Detection

Objective: To identify and characterize the Gas Hydrate Stability Zone in marine sediments.

Workflow:

-

Seismic Data Acquisition: High-resolution 2D or 3D seismic reflection data is acquired over the area of interest.

-

Data Processing: The raw seismic data undergoes a series of processing steps, including noise attenuation, deconvolution, and migration, to enhance the signal-to-noise ratio and accurately position the seismic reflectors.

-

BSR Identification: The processed seismic sections are analyzed to identify the Bottom Simulating Reflector (BSR), which is a key indicator of the base of the GHSZ. The BSR typically appears as a high-amplitude reflection that runs sub-parallel to the seafloor and cross-cuts the sedimentary strata.[4]

-

Velocity Analysis: The seismic velocity structure of the sediments is determined. The presence of gas hydrates typically increases the P-wave velocity of the sediments, while free gas below the BSR causes a significant decrease in P-wave velocity.

-

Attribute Analysis and Inversion: Various seismic attributes, such as amplitude, frequency, and acoustic impedance, are analyzed to further characterize the hydrate-bearing sediments and the underlying free gas zone. Seismic inversion techniques can be used to estimate the acoustic properties of the sediments, which can then be related to hydrate saturation.[4]

Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental relationships governing this compound stability and a typical experimental workflow for its characterization.

Caption: Factors influencing the this compound stability zone.

Caption: A typical experimental workflow for determining hydrate stability.

Conclusion

The stability of ethane hydrates in marine sediments is a complex interplay of pressure, temperature, gas composition, and the geochemical environment. This guide has provided a foundational understanding of the this compound stability zone, supported by quantitative data and detailed experimental protocols. The continued application of these methodologies will further refine our understanding of these important geological formations and their potential role as a future energy resource.

References

- 1. A Manufacturing Technique for Binary Clathrate Hydrates for Cold and Very Cold Neutron Production [mdpi.com]

- 2. Neutron scattering studies on the formation and decomposition of gas hydrates near the ice point [apo.ansto.gov.au]

- 3. archimer.ifremer.fr [archimer.ifremer.fr]

- 4. earthdoc.org [earthdoc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Gas Hydrate Lab Devices Exporter, Supplier, Trader In Delhi, India [orbitresearch.in]

- 10. A Brief Overview of Lab - Scale Apparatuses Used in the Recent Years for Experimental Investigations on Gas Hydrates | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Time-resolved in situ neutron diffraction studies of gas hydrate: transformation of structure II (sII) to structure I (sI) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Physical Properties of Ethane Hydrate, Ice, and Water

An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a comprehensive comparison of the key physical properties of ethane (B1197151) hydrate (B1144303), ice (Ih), and liquid water. The significant differences in these properties are crucial for a range of scientific and industrial applications, from energy resource exploration and production to climate modeling and pipeline flow assurance. This document summarizes quantitative data, details experimental methodologies for property determination, and visualizes the workflows for these measurements.

Comparative Physical Properties

The following tables provide a structured comparison of the density, thermal conductivity, and mechanical properties of ethane hydrate, ice, and liquid water. These values represent a synthesis of data from various experimental and computational studies.

Table 1: Density

| Substance | Formula | Crystal Structure | Density (g/cm³) | Temperature (°C) | Pressure (MPa) |

| This compound (sI) | C₂H₆·nH₂O (n≈7.67) | Cubic Structure I | ~0.95 | 0 | 3.0 |

| Ice (Ih) | H₂O | Hexagonal | 0.917 | 0 | 0.1 |

| Liquid Water | H₂O | N/A | 0.999 | 4 | 0.1 |

Table 2: Thermal Conductivity

| Substance | Thermal Conductivity (W/m·K) | Temperature (°C) |

| This compound | ~0.5 - 0.6 | -23 to 7 |

| Ice (Ih) | 2.22 | 0 |

| Liquid Water | 0.58 | 20 |

Table 3: Mechanical Properties

Note: Experimental data for the mechanical properties of pure this compound are limited. The values presented here are for sII methane-ethane hydrate, which serves as a close structural and compositional analogue.

| Property | sII Methane-Ethane Hydrate | Ice (Ih) |

| Bulk Modulus (K) | 8.6 GPa (at 10°C, 30.5 MPa) | 8.8 GPa (at -5°C, 32.8 MPa) |

| Shear Modulus (G) | 3.5 GPa (at 10°C, 30.5 MPa) | 3.5 GPa (at -5°C, 32.8 MPa) |

| Young's Modulus (E) | 9.0 GPa (calculated) | 9.1 GPa (calculated) |

| Poisson's Ratio (ν) | 0.28 (calculated) | 0.30 (calculated) |

Experimental Protocols

The determination of the physical properties of gas hydrates requires specialized equipment and procedures to maintain their stability at low temperatures and high pressures. Below are detailed methodologies for key experiments.

Measurement of Thermal Conductivity: Transient Plane Source (TPS) Method

The Transient Plane Source (TPS) technique is a widely used method for measuring the thermal conductivity and thermal diffusivity of materials, including gas hydrates.

Methodology:

-

Sample Synthesis: this compound is synthesized in a high-pressure vessel by combining ethane gas with water or ice under appropriate temperature and pressure conditions until hydrate formation is complete.

-

Sensor Placement: A TPS sensor, consisting of a thin, electrically conductive nickel spiral embedded in an insulating layer, is placed in the center of the hydrate sample.

-

Transient Heating: A short electrical pulse is passed through the sensor, causing a transient temperature increase.

-

Temperature Monitoring: The temperature increase of the sensor is recorded as a function of time.

-

Data Analysis: The thermal conductivity and thermal diffusivity are calculated by analyzing the temperature versus time response of the sensor. The rate at which the temperature of the sensor increases is related to the thermal transport properties of the surrounding material.

Measurement of Mechanical Properties: Triaxial Shear Test

Triaxial shear tests are a common geotechnical method used to determine the mechanical properties of materials under different stress conditions. For gas hydrates, these tests are performed in a specialized high-pressure, low-temperature triaxial cell.

Methodology:

-

Sample Preparation: A cylindrical sample of this compound-bearing sediment is synthesized or cored from a larger block of pure hydrate.

-

Sample Mounting: The sample is placed in the triaxial cell and enclosed in a flexible membrane.

-

Confining Pressure Application: A confining pressure is applied to the sample by pressurizing the fluid in the cell.

-

Axial Loading: An axial load is applied to the sample at a constant strain rate.

-

Data Acquisition: The axial load, axial deformation, and pore pressure are continuously monitored throughout the test.

-

Stress-Strain Analysis: The collected data is used to construct a stress-strain curve, from which mechanical properties such as Young's modulus, compressive strength, and shear strength are determined.

Discussion

The physical properties of this compound differ significantly from those of its constituent water in both liquid and solid (ice) forms. The inclusion of ethane molecules within the hydrogen-bonded water cages of the hydrate structure leads to these distinct characteristics.

-

Density: this compound is denser than ice, a property that has implications for its stability in natural environments. Unlike ice, which floats on water, this compound deposits are typically found on the seafloor, often under significant layers of sediment.

-

Thermal Conductivity: The thermal conductivity of this compound is considerably lower than that of ice and slightly lower than that of liquid water. This property is critical in modeling the thermal response of hydrate-bearing sediments to changes in temperature, such as those induced by climate change or energy production activities. The lower thermal conductivity of hydrates can act as a thermal insulator, influencing heat flow in the subsurface.

-

Mechanical Properties: The mechanical behavior of gas hydrates is complex and is a key factor in assessing the geomechanical stability of hydrate reservoirs. While data for pure this compound is sparse, studies on methane-ethane hydrates indicate that their mechanical properties, such as bulk and shear moduli, are comparable to those of ice. However, the presence of gas molecules within the hydrate lattice can influence its deformation behavior under stress. The strength and stiffness of hydrate-bearing sediments are significantly greater than those of sediments without hydrates, a factor that must be considered in the design of drilling and production facilities.

This guide provides a foundational overview of the physical properties of this compound in comparison to ice and water. Further research, particularly in obtaining more extensive experimental data on the mechanical properties of pure this compound, is essential for a more complete understanding and for the accurate modeling of its behavior in various natural and engineered systems.

An In-depth Technical Guide to the Discovery and History of Ethane Clathrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane (B1197151) clathrate hydrate (B1144303), a crystalline solid comprised of water molecules forming a cage-like structure that encapsulates ethane molecules, has been a subject of scientific inquiry for over a century. Initially a curiosity in the broader study of clathrate hydrates, its significance has grown with the recognition of its role in natural gas deposits, planetary science, and potential applications in gas storage and separation. This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of ethane clathrate hydrate, tailored for a scientific audience.

A Journey Through Time: The Discovery and History of Ethane Clathrate Hydrate

The story of ethane clathrate hydrate is intertwined with the broader history of clathrate hydrates, which dates back to the early 19th century.

Early Observations (1810s-1930s): Sir Humphry Davy and Michael Faraday are credited with the first observations of clathrate hydrates in the early 1800s, initially with chlorine.[1] The late 19th and early 20th centuries saw pioneering work by French chemists P. de Forcrand and R. Villard, who synthesized hydrates of various small hydrocarbons, including components of natural gas like methane (B114726) and ethane.[2] However, these early studies were largely phenomenological, lacking a deep understanding of the structure of these compounds.

The Rise of Structural Understanding (1930s-1950s): A significant breakthrough came in 1934 when E.G. Hammerschmidt identified gas hydrates as the cause of blockages in natural gas pipelines, shifting the focus of research towards their prevention and characterization.[1][2] This industrial impetus led to more systematic studies of their formation conditions. In the 1940s, W.M. Deaton and E.M. Frost Jr. published extensive phase equilibrium data for natural gas hydrates, including those containing ethane.[3] The term "clathrate" was coined in 1945 by H.M. Powell to describe these inclusion compounds. The foundational work on the crystal structures of gas hydrates was laid in the 1950s by M. von Stackelberg and H. R. Müller, who used X-ray diffraction to determine that small gas molecules like methane and ethane typically form a body-centered cubic structure known as Structure I (sI).[4]

Modern Era of Characterization (1960s-Present): The discovery of vast natural gas hydrate deposits in the Siberian permafrost by Yuri Makogon in the 1960s opened a new chapter in hydrate research, highlighting their potential as an energy resource.[5][6][7][8][9] This spurred further investigation into the thermodynamic and kinetic properties of individual hydrate formers. In the 1980s, Y. P. Handa conducted crucial calorimetric studies on various hydrocarbon hydrates, including ethane, providing valuable thermodynamic data.[10] The advent of advanced spectroscopic techniques, such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, in the late 20th century allowed for detailed in-situ studies of hydrate formation and cage occupancy. A notable study in 2000 by Subramanian and colleagues used Raman spectroscopy to investigate the structural transitions in methane-ethane mixed hydrates, demonstrating the power of this technique in characterizing these complex systems.[1][11] More recent research has focused on the formation of ethane clathrate hydrate under extreme conditions, such as in ultrahigh vacuum, with implications for its existence in extraterrestrial environments like comets and icy moons.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for ethane clathrate hydrate, compiled from various experimental and computational studies.

Table 1: Thermodynamic Properties of Ethane Clathrate Hydrate

| Property | Value | Conditions | Reference(s) |

| Crystal Structure | Structure I (sI) | Standard formation conditions | [4] |

| Hydration Number (n) in C2H6·nH2O | ~7.67 | Theoretical | [14] |

| Enthalpy of Dissociation (ΔH_diss) | 69.5 ± 0.7 kJ/mol | At 273.15 K | [10] |

| Heat Capacity (Cp) | Varies with temperature | 85-270 K | [10] |

Table 2: Spectroscopic Data for Ethane in sI Clathrate Hydrate

| Technique | Peak/Chemical Shift | Assignment | Reference(s) |

| Raman Spectroscopy (C-C stretch) | ~1001 cm⁻¹ | Ethane in large (5¹²6²) cage | [15] |

| Raman Spectroscopy (C-H stretch) | ~2886 cm⁻¹, ~2942 cm⁻¹ | Ethane in large (5¹²6²) cage | [16][17] |

| ¹³C NMR Spectroscopy (δ) | ~7.7 ppm (relative to TMS) | Ethane in large (5¹²6²) cage | [14][18] |

Table 3: Phase Equilibrium Data for Pure Ethane Hydrate

| Temperature (K) | Pressure (MPa) | Reference(s) |

| 274 | 0.6 - 2.6 | [19] |

| 276.2 - 286.0 | 1.12 - 2.70 | [19] |

| 277.15 | ~3.6 (for methane-ethane mixtures) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of ethane clathrate hydrate. The following sections outline key experimental protocols.

Synthesis of Ethane Clathrate Hydrate in a Stirred-Tank Reactor

This method is commonly used for kinetic and thermodynamic studies of hydrate formation.

Apparatus:

-

A high-pressure, jacketed stirred-tank reactor made of stainless steel.[20][21][22]

-

A temperature control system (e.g., a circulating bath with a coolant like ethylene (B1197577) glycol/water).

-

A pressure transducer and a thermocouple to monitor the reactor conditions.

-

A gas supply system with a mass flow controller for ethane.

-

A magnetic stirrer or overhead mechanical stirrer.

-

A data acquisition system to log temperature, pressure, and gas consumption over time.

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the reactor.

-

Water Loading: Add a known volume of deionized water to the reactor.

-

Purging: Purge the reactor with low-pressure ethane gas to remove air.

-

Pressurization and Cooling: Pressurize the reactor with ethane to the desired initial pressure and cool the reactor to the target temperature using the circulating bath.

-

Initiation of Formation: Start the stirrer at a constant speed to create a vortex and maximize the gas-water interfacial area.

-

Data Acquisition: Monitor and record the pressure and temperature inside the reactor. A drop in pressure at constant temperature indicates gas consumption due to hydrate formation.

-

Equilibrium: Continue the experiment until the pressure stabilizes, indicating that the system has reached equilibrium.

-

Sample Collection: After the experiment, the hydrate slurry can be carefully collected for further analysis.

Characterization Techniques

XRD is the primary technique for determining the crystal structure of clathrate hydrates.

Sample Preparation:

-

Rapidly cool the synthesized hydrate slurry in liquid nitrogen to quench the structure.

-

Grind the frozen sample to a fine powder under liquid nitrogen to maintain its low temperature and prevent decomposition.[23]

-

Mount the powdered sample onto a pre-cooled sample holder for the diffractometer.

Data Acquisition:

-

Instrument: A powder X-ray diffractometer equipped with a low-temperature stage.

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5418 Å).[24]

-

Scan Range: A 2θ range of 10° to 70° is usually sufficient to capture the characteristic peaks of sI hydrate.

-

Scan Speed: A slow scan speed is used to obtain high-resolution data.

-

Data Analysis: The resulting diffraction pattern is compared with standard patterns for sI, sII, and ice to identify the crystal structure and check for the presence of other phases.

Raman spectroscopy is a powerful tool for in-situ identification of guest molecules and their cage environments.

Apparatus:

-

A Raman spectrometer equipped with a confocal microscope.

-

A laser source (e.g., a 532 nm Nd:YAG laser).[25]

-

A high-pressure, temperature-controlled optical cell to allow for in-situ measurements during hydrate formation.

Procedure:

-

Sample Loading: Place deionized water in the optical cell.

-

Pressurization and Cooling: Pressurize the cell with ethane gas and cool it to the desired formation temperature.

-

Data Acquisition: Focus the laser on the gas-water interface or within the bulk liquid/solid phase.

-

Spectral Analysis: Acquire Raman spectra over a range that covers the characteristic vibrational modes of ethane (e.g., 800-1200 cm⁻¹ for the C-C stretch and 2800-3100 cm⁻¹ for the C-H stretches).[26]

-

Integration Time and Accumulations: Use appropriate integration times and a number of accumulations to achieve a good signal-to-noise ratio.

-

Interpretation: The appearance of new peaks shifted from the gas or liquid phase ethane signals indicates the encapsulation of ethane within the hydrate cages.

Solid-state ¹³C NMR spectroscopy provides detailed information about the local environment of the guest molecules within the hydrate cages.

Sample Preparation:

-

Synthesize ¹³C-enriched ethane clathrate hydrate to enhance the signal.

-

Pack the powdered hydrate sample into a zirconia rotor at cryogenic temperatures.

Data Acquisition:

-

Instrument: A solid-state NMR spectrometer.

-

Technique: Cross-polarization magic-angle spinning (CP-MAS) is often used to enhance the signal of the carbon nuclei.

-

Reference: Tetramethylsilane (TMS) or adamantane (B196018) is used as an external chemical shift reference.[14]

-

Parameters: Typical experimental parameters include a specific ¹³C resonance frequency, magic-angle spinning speed, contact time for cross-polarization, and relaxation delay between scans.

-

Analysis: The chemical shift of the ¹³C signal provides information about the size of the cage occupied by the ethane molecule.

Logical Workflow for Ethane Clathrate Hydrate Research

The study of ethane clathrate hydrate typically follows a logical progression from synthesis to detailed characterization and modeling. This workflow can be visualized as follows:

Conclusion

The study of ethane clathrate hydrate has evolved from early observations of a scientific curiosity to a field with significant implications for energy and planetary science. A rich history of research has provided a solid foundation of knowledge regarding its structure, properties, and formation. This guide has summarized the key historical milestones, presented essential quantitative data, and outlined fundamental experimental protocols to serve as a valuable resource for researchers and professionals in related fields. The continued investigation of ethane clathrate hydrate, guided by the systematic workflow presented, promises to unlock further insights into its behavior and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrocarbon Hydrate Flow Assurance History as a Guide to a Conceptual Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas hydrate composition and equilibrium data. [Direct and calculated measurements are in close agreement; CO/sub 2/, CH/sub 4/, C/sub 2/H/sub 6/, C/sub 3/H/sub 8/ used] (Journal Article) | OSTI.GOV [osti.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. makogon.com [makogon.com]

- 8. researchgate.net [researchgate.net]

- 9. Home - Yuri F. Makogon the discoverer of natural gas hydrates [makogon.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pradeepresearch.org [pradeepresearch.org]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]

- 20. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 24. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 25. hou.usra.edu [hou.usra.edu]

- 26. cetjournal.it [cetjournal.it]

ethane hydrate molecular structure and cage occupancy

An In-depth Technical Guide to the Molecular Structure and Cage Occupancy of Ethane (B1197151) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane hydrate is a crystalline solid inclusion compound, a type of clathrate hydrate, formed when water molecules, under conditions of low temperature and high pressure, create a lattice structure that encages guest ethane molecules. The stability and properties of this compound are fundamentally dictated by its molecular structure and the occupancy of its constituent cages by ethane molecules. This technical guide provides a comprehensive overview of the molecular architecture of this compound, a detailed analysis of cage occupancy, and the experimental methodologies employed for these determinations.

Molecular Structure of this compound

This compound predominantly crystallizes in the cubic structure I (sI) .[1][2][3] This structure is one of the most common clathrate hydrate formations for small guest molecules. The sI unit cell is composed of 46 water molecules that form two distinct types of polyhedral cavities, or "cages":

-

Small Cages (5¹²): These are pentagonal dodecahedra, meaning each cage is formed by 12 pentagonal faces of water molecules. There are two such cages per unit cell.

-

Large Cages (5¹²6²): These are tetrakaidecahedra, constructed from 12 pentagonal and 2 hexagonal faces. There are six of these larger cages within a single unit cell.[4]

While sI is the most common structure for pure this compound, the presence of other guest molecules, such as methane, can lead to the formation of structure II (sII) or structure H (sH) hydrates under specific compositions and pressure-temperature conditions.[1][3][5]

Structural Parameters

The precise dimensions of the cages and the unit cell can be determined using crystallographic techniques like X-ray and neutron diffraction. These parameters are crucial for understanding the thermodynamics and kinetics of hydrate formation and dissociation.

| Structural Parameter | sI Hydrate |

| Crystal System | Cubic |

| Space Group | Pm3n |

| Unit Cell Composition | 2(5¹²) ⋅ 6(5¹²6²) ⋅ 46H₂O |

| Number of Small Cages | 2 |

| Number of Large Cages | 6 |

Cage Occupancy in this compound

Cage occupancy refers to the fraction of cages that are occupied by guest molecules. This is a critical parameter as it directly influences the stoichiometry and gas storage capacity of the hydrate. The occupancy is primarily dependent on pressure, temperature, and the composition of the gas phase.[4]

Preferential Occupancy

Due to its molecular size, the ethane molecule preferentially occupies the larger 5¹²6² cages within the sI structure.[6] At pressures below 100 MPa, it is widely accepted that ethane molecules are exclusively found in these large cages.

Small Cage Occupancy at High Pressures

Several studies have demonstrated that under high-pressure conditions (typically above 0.1 GPa or 100 MPa), ethane molecules can also occupy the smaller 5¹² cages.[1][2][7] This phenomenon is observed through spectroscopic methods, where distinct signals for ethane in both large and small cages can be resolved.[7] The occupancy of the small cages tends to increase with rising pressure.[8]

| Condition | Large Cage (5¹²6²) Occupancy | Small Cage (5¹²) Occupancy |

| Low Pressure (< 100 MPa) | High | Generally considered zero or negligible[6] |

| High Pressure (> 0.1 GPa) | High | Partial to significant, increases with pressure[1][7] |

Experimental Determination of Structure and Cage Occupancy

A variety of instrumental methods are employed to elucidate the structure and quantify the cage occupancy of this compound. Each technique offers unique advantages in probing the host lattice and the guest molecules.[4]

Experimental Protocols

4.1.1. Raman Spectroscopy

-

Principle: This technique measures the vibrational modes of molecules. The C-C stretching mode of ethane exhibits different frequencies depending on whether it is located in a large or small cage, allowing for the quantification of cage-specific occupancy.

-

Methodology:

-

A hydrate sample is placed in a high-pressure cell with optical access.

-

A laser beam is focused on the sample.

-

The scattered light is collected and analyzed by a spectrometer.

-

The relative intensities of the Raman peaks corresponding to ethane in the different cages are used to calculate the cage occupancy ratios.[6]

-